4-Bromo-3-chloro-7-(trifluoromethyl)-1H-indazole
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Overview
Description
4-Bromo-3-chloro-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a unique combination of bromine, chlorine, and trifluoromethyl groups attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-7-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-7-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-7-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, chlorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Bromo-3-chloro-7-methoxyquinoline
- 4-Bromo-3-chloro-6-methoxyquinoline
- 4-Bromo-3-chloro-7-trifluoromethylquinoline
Comparison: Compared to these similar compounds, 4-Bromo-3-chloro-7-(trifluoromethyl)-1H-indazole is unique due to the presence of the indazole ring structure, which can confer different chemical and biological properties. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H3BrClF3N2 |
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Molecular Weight |
299.47 g/mol |
IUPAC Name |
4-bromo-3-chloro-7-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-4-2-1-3(8(11,12)13)6-5(4)7(10)15-14-6/h1-2H,(H,14,15) |
InChI Key |
FCZNPWSYIFXUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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